(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid
Overview
Description
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid, also known as (3S,4R)-4-PPCA, is a chiral pyrrolidine-3-carboxylic acid that has been extensively studied and applied in the field of organic synthesis and medicinal chemistry. It is a versatile building block for the synthesis of a variety of compounds and has been used in the synthesis of a wide range of natural products and pharmaceuticals. In addition, (3S,4R)-4-PPCA has been studied for its potential applications in the field of biochemistry and physiology.
Scientific Research Applications
Synthesis of Biologically Active Piperidines
The compound (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid is a valuable intermediate in the synthesis of biologically active piperidines. These piperidines are crucial for creating pharmaceuticals and are present in more than twenty classes of drugs. The synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones involves complex intra- and intermolecular reactions .
Development of Potential Drugs
This compound serves as a key intermediate for further modification to obtain various analogs of the final product. These analogs are then evaluated for their potential as drugs, contributing to the discovery of new pharmacological agents .
Enantioselective Synthesis
The enantioselective multistage synthesis of (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid is a significant achievement in organic chemistry. This process includes a key one-pot azide reductive cyclization of aldehyde, which is a critical step in producing enantiomerically pure compounds .
Pharmaceutical Industry Applications
Piperidine derivatives, including (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid , play a significant role in the pharmaceutical industry. They are involved in the construction of various medicinal blocks for drug development, highlighting the importance of this compound in the industry .
Alkaloid Synthesis
Alkaloids, which have profound pharmacological effects, often contain piperidine structures. The synthesis of these alkaloids can involve (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid as a precursor or intermediate, showcasing its versatility in natural product synthesis .
Multicomponent Reactions
In modern organic chemistry, multicomponent reactions (MCRs) are a tool for constructing complex molecules efficiently(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid can participate in MCRs, leading to the rapid synthesis of diverse and complex piperidine derivatives .
Cyclization Reactions
Cyclization reactions are fundamental in organic synthesis, leading to the formation of cyclic compounds(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid can be used in cyclization reactions to create various cyclic structures, which are essential in drug design .
Hydrogenation and Annulation Processes
The compound is also involved in hydrogenation and annulation processes, which are crucial for modifying the piperidine ring system. These processes allow for the introduction of new functional groups and the creation of novel piperidine derivatives with potential pharmacological activity .
properties
IUPAC Name |
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJDGOQYFKHEJR-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376074 | |
Record name | (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1049984-33-9 | |
Record name | (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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